molecular formula C8H11ClN2O2 B1525009 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride CAS No. 1311315-47-5

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride

Cat. No. B1525009
M. Wt: 202.64 g/mol
InChI Key: XJHZBFRSLCFOJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular weight of “4-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride” is 202.64 g/mol . The IUPAC name is 4-(dimethylamino)-2-pyridinecarboxylic acid hydrochloride .


Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is soluble in water .

Scientific Research Applications

Recyclable Catalyst for Acylation

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride, as a salt of 4-(N,N-Dimethylamino)pyridine (DMAP), is used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The detailed mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with the nucleophilic substrate to form an intermediate that subsequently releases the acylation product and regenerates the DMAP catalyst (Liu, Ma, Liu, & Wang, 2014).

Iodolactonisation of γ,δ-Unsaturated Carboxylic Acids

It serves as an excellent catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, facilitating the formation of γ-lactones and δ-lactones under neutral conditions at room temperature. This application underscores the compound's versatility in promoting cyclization reactions (Meng, Liu, Liu, & Wang, 2015).

Direct Esterification

The compound is utilized in the direct esterification of carboxylic acids, demonstrating its efficiency as a coupling agent when combined with alcohols or thiols in the presence of a catalyst like 4-dimethylamino pyridine, resulting in high yields of the corresponding esters under mild conditions (Sunggak, Jae, & Young, 1984).

Supramolecular Adducts

In supramolecular chemistry, 4-dimethylaminopyridine derivatives, including the hydrochloride salt, form a variety of supramolecular adducts with carboxylic acids. These adducts are characterized by classical hydrogen bonds and other noncovalent interactions, demonstrating the compound's utility in constructing complex molecular architectures (Fang, Chen, Chen, Wang, Yan, Jin, Xu, & Wang, 2020).

Reaction with Dichloromethane

Research also explores the reaction of dichloromethane with pyridine derivatives, including 4-(dimethylamino)pyridine, under ambient conditions. This reaction is significant for understanding the stability and reactivity of pyridine derivatives in common solvents, thus informing their safe and effective use in chemical synthesis (Rudine, Walter, & Wamser, 2010).

Safety And Hazards

DMAP is considered hazardous. It is highly flammable and causes skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(dimethylamino)pyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-10(2)7-5-6(8(11)12)3-4-9-7;/h3-5H,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHZBFRSLCFOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride

CAS RN

1311315-47-5
Record name 2-(dimethylamino)pyridine-4-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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